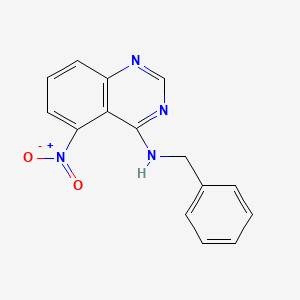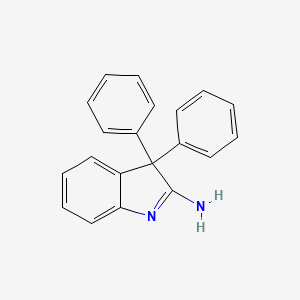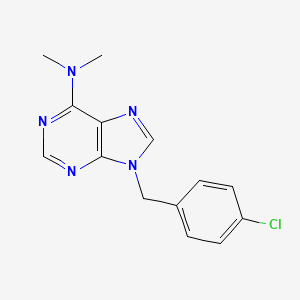
N-benzyl-5-nitroquinazolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-5-nitroquinazolin-4-amine is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are nitrogen-containing heterocyclic compounds known for their diverse biological activities, including anti-tumor, anti-inflammatory, and antimicrobial properties . The structure of this compound consists of a quinazoline core substituted with a benzyl group at the nitrogen atom and a nitro group at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-5-nitroquinazolin-4-amine typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized via the cyclization of anthranilic acid derivatives with formamide or its equivalents.
N-Benzylation: The quinazoline core is then subjected to N-benzylation using benzyl halides in the presence of a base such as potassium carbonate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products and waste .
Chemical Reactions Analysis
Types of Reactions: N-benzyl-5-nitroquinazolin-4-amine undergoes various chemical reactions, including:
Substitution: The benzyl group can be substituted with other alkyl or aryl groups using appropriate alkylating or arylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl or aryl halides, potassium carbonate.
Reduction: Tin(II) chloride, hydrochloric acid.
Major Products:
Reduction of Nitro Group: 5-aminoquinazoline derivatives.
Substitution of Benzyl Group: Various N-substituted quinazoline derivatives.
Scientific Research Applications
N-benzyl-5-nitroquinazolin-4-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-benzyl-5-nitroquinazolin-4-amine involves its interaction with molecular targets such as receptor tyrosine kinases. The compound binds to the ATP-binding site of these kinases, inhibiting their activity and thereby blocking downstream signaling pathways involved in cell proliferation and survival . This inhibition can lead to the suppression of tumor growth and the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Gefitinib: A quinazoline derivative used as an EGFR inhibitor for the treatment of non-small cell lung cancer.
Erlotinib: Another EGFR inhibitor with a similar mechanism of action to gefitinib.
Afatinib: A second-generation EGFR and HER2 inhibitor with dual effective and irreversible inhibition.
Uniqueness: N-benzyl-5-nitroquinazolin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other quinazoline derivatives . Its nitro group at the 5-position and benzyl group at the nitrogen atom contribute to its unique pharmacological profile and potential therapeutic applications .
Properties
CAS No. |
169205-61-2 |
|---|---|
Molecular Formula |
C15H12N4O2 |
Molecular Weight |
280.28 g/mol |
IUPAC Name |
N-benzyl-5-nitroquinazolin-4-amine |
InChI |
InChI=1S/C15H12N4O2/c20-19(21)13-8-4-7-12-14(13)15(18-10-17-12)16-9-11-5-2-1-3-6-11/h1-8,10H,9H2,(H,16,17,18) |
InChI Key |
VYDBASPMDRHHCU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC=NC3=C2C(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzyl 2-amino-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B11841272.png)
![6-Bromo-[2,3'-bipyridine]-5'-carboxylic acid](/img/structure/B11841274.png)
![7-Iodo-3-isopropyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B11841282.png)


![2-(3-Bromophenyl)imidazo[1,2-A]pyridin-6-OL](/img/structure/B11841306.png)







